molecular formula C26H27N7O4S B2646059 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 850914-40-8

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2646059
CAS No.: 850914-40-8
M. Wt: 533.61
InChI Key: NDFKJWNUJNRFIF-UHFFFAOYSA-N
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Description

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d]oxazole moiety, a piperazine ring, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzo[d]oxazole Moiety: This step involves the cyclization of an appropriate o-aminophenol derivative with a suitable thioether precursor under acidic conditions.

    Attachment of the Benzo[d]oxazole to the Purine Core: The benzo[d]oxazole-thioether is then reacted with a purine derivative, typically through a nucleophilic substitution reaction.

    Introduction of the Piperazine Ring: The final step involves the coupling of the intermediate with a piperazine derivative, facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, EDCI, triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and neurological disorders.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique reactivity profile makes it valuable for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific combination of structural features. The presence of the benzo[d]oxazole moiety, the piperazine ring, and the purine core in a single molecule provides a unique reactivity profile and potential for diverse applications. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

CAS No.

850914-40-8

Molecular Formula

C26H27N7O4S

Molecular Weight

533.61

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C26H27N7O4S/c1-30-22-21(23(34)29-25(30)35)33(15-16-38-26-27-19-5-3-4-6-20(19)37-26)24(28-22)32-13-11-31(12-14-32)17-7-9-18(36-2)10-8-17/h3-10H,11-16H2,1-2H3,(H,29,34,35)

InChI Key

NDFKJWNUJNRFIF-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NC6=CC=CC=C6O5

solubility

not available

Origin of Product

United States

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